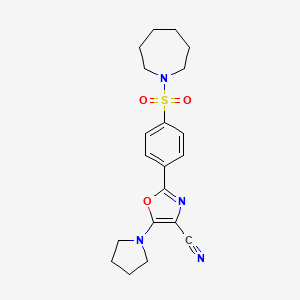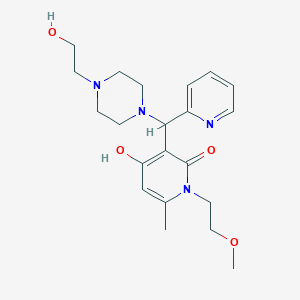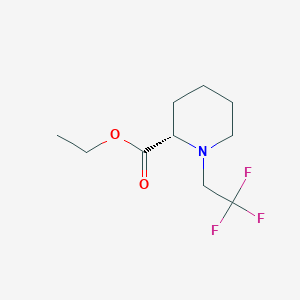![molecular formula C12H11N3O3S B2474314 5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 86327-61-9](/img/structure/B2474314.png)
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metal Ion Detection and Chelation
The compound’s structure suggests potential for metal ion coordination. Researchers have explored its ability to detect and chelate metal ions such as silver (Ag), gold (Au), copper (Cu), palladium (Pd), and platinum (Pt). Its unique binding properties could find applications in environmental monitoring, catalysis, and analytical chemistry .
Photometric Determination of Auto Radiograms
The compound has been used in photometric assays for detecting auto radiograms. Its interaction with specific molecules or substrates can lead to measurable changes in absorbance or fluorescence. This property is valuable in biological and medical research, especially when studying labeled compounds or proteins .
Antimicrobial and Antifungal Properties
While not extensively studied, some derivatives of this compound exhibit antimicrobial and antifungal activity. Researchers have investigated its potential as a novel agent against bacterial and fungal pathogens. Further exploration could lead to new therapeutic options .
Indican and Urobilinogen Detection
Indican and urobilinogen are biomarkers associated with liver function and gastrointestinal health. The compound’s chemical properties make it suitable for detecting these molecules. Diagnostic applications in clinical laboratories could benefit from its specificity and sensitivity .
Alkaloid Interaction Studies
Alkaloids are diverse natural compounds found in plants. Researchers have explored the interaction between this compound and various alkaloids. Understanding their binding affinity and potential biological effects could contribute to drug discovery and pharmacological research .
Sulfonamide Derivatives
The compound’s sulfonamide group suggests potential for developing derivatives with specific biological activities. Medicinal chemists may investigate modifications to enhance its pharmacological properties, such as antimicrobial, anti-inflammatory, or antitumor effects .
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This might not be applicable if the compound is not intended for use as a drug.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-8-4-2-7(3-5-8)13-6-9-10(16)14-12(19)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVNJWIABUFQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)
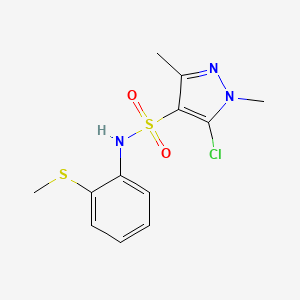
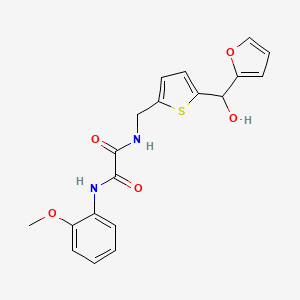



![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
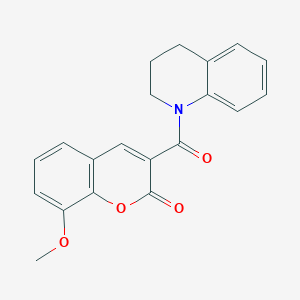
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)
